6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
The compound 6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one features a pyrazolo[4,3-d]pyrimidin-7-one core, a bicyclic heterocyclic system with nitrogen atoms at positions 1, 3, 5, and 5. Key substituents include:
Properties
IUPAC Name |
6-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-24-18-17(11-22-24)23-20(27-13-15-7-9-16(21)10-8-15)25(19(18)26)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYMTNWZKOFFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic anhydride and pyridine, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic anhydride, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key analogs and their pharmacological/physicochemical properties:
Key Insights
Core Structure Variations: Pyrazolo[4,3-d]pyrimidin-7-ones (Target, ) are associated with adenosine/PDE receptor modulation.
Substituent Effects :
- Fluorophenyl Groups : The target’s 4-fluorophenyl group balances hydrophobicity and electronic effects, unlike chlorophenyl () or trifluoromethylphenyl () derivatives.
- Sulfanyl vs. Ether/Oxygen Substituents : The benzylthio group in the target may enhance receptor binding compared to ethoxyphenyl () due to sulfur’s polarizability.
Physicochemical Properties :
Biological Activity
6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.
- Molecular Formula : C24H25FN4O5
- Molecular Weight : 468.48 g/mol
- IUPAC Name : 6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
This compound features a pyrazolo[4,3-d]pyrimidine scaffold which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine can induce apoptosis in various cancer cell lines at low micromolar concentrations. A notable example includes the compound 1a which had an IC50 of 2.24 µM against A549 lung cancer cells compared to 9.20 µM for doxorubicin, a standard chemotherapy drug .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A549 | 2.24 | Apoptosis induction |
| 1d | MCF-7 | 1.74 | Apoptosis induction |
| Doxorubicin | A549 | 9.20 | DNA intercalation |
The compounds were tested using the MTT assay to evaluate their cytotoxic effects.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It is classified among enzyme inhibitors and has shown potential in various assays targeting specific enzymes related to cancer progression and other diseases .
Pharmacological Effects
In addition to anticancer activity, compounds similar to 6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one have been investigated for their anti-inflammatory and antiviral properties:
- Anti-inflammatory Activity : Some studies suggest that modifications in the pyrazolo scaffold can enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antiviral Properties : The compound's structure indicates potential activity against viral enzymes; however, specific studies are needed to validate these claims.
Case Studies
A study published in Drug Target Insights highlighted the synthesis and evaluation of various pyrazolo derivatives including those structurally related to the target compound . The study provided insights into structure-activity relationships (SAR) that could guide future drug development efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
